L-sorbosone

Description

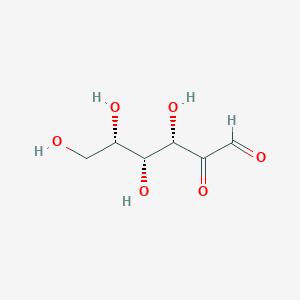

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49865-02-3 | |

| Record name | Sorbosone, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORBOSONE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of L-Sorbosone

Introduction: The Pivotal Role of L-Sorbosone in Ascorbic Acid Synthesis

This compound, a ketose monosaccharide, holds a position of significant importance in both biochemistry and industrial biotechnology. While not as widely known as its parent sugar, L-sorbose, it serves as a critical intermediate in the globally utilized Reichstein process for the synthesis of L-ascorbic acid (Vitamin C).[1] Its transient nature and specific reactivity make a thorough understanding of its fundamental properties essential for researchers in metabolic engineering, enzymology, and pharmaceutical development. This guide provides a comprehensive overview of the core physicochemical, spectroscopic, and biochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its study. The transformation of L-sorbose to this compound is a key oxidative step, historically accomplished by microorganisms like Gluconobacter oxydans, which is then further oxidized to 2-keto-L-gulonic acid (2-KLG), the direct precursor to Vitamin C.[2]

Section 1: Core Physicochemical Properties

A precise understanding of this compound's physical and chemical characteristics is foundational for its handling, purification, and application in both research and industrial settings.

Chemical Structure and Nomenclature

This compound is systematically known as L-xylo-hexos-2-ulose.[3] Its structure features a six-carbon backbone with a ketone at the C2 position and an aldehyde at the C1 position, classifying it as a 2-keto-aldose. In solution, it can exist in equilibrium between its open-chain form and cyclic pyranose or furanose hemiacetal forms.[4][5]

-

IUPAC Name: (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal[6][]

-

Molecular Formula: C₆H₁₀O₆[6]

-

InChI Key: DCNMIDLYWOTSGK-KVQBGUIXSA-N[6][]

Quantitative Physical Data

The physical properties of this compound dictate its behavior in various solvents and thermal conditions, which is critical for designing purification and reaction protocols.

| Property | Value | Source(s) |

| Molecular Weight | 178.14 g/mol | [6][] |

| Monoisotopic Mass | 178.04773803 Da | [6] |

| Melting Point | >82°C (with decomposition) | [3][] |

| Appearance | White to Off-White Solid | [3][] |

| Solubility | Slightly soluble in water | [3][] |

| Stability | Hygroscopic | [3] |

Causality Insight: The hygroscopic nature of this compound necessitates storage under inert, dry conditions, such as in a desiccator or under an argon/nitrogen atmosphere, to prevent degradation and ensure reproducibility in experiments.[3] Its limited but sufficient water solubility allows for aqueous-based enzymatic reactions, though care must be taken to avoid hydrolysis or unwanted side reactions over extended periods.

Section 2: Biochemical Significance and Reactivity

The primary significance of this compound lies in its role as a metabolic intermediate. Its reactivity is dominated by the two carbonyl groups and multiple hydroxyl functions, making it a versatile substrate for various enzymes.

The L-Sorbose to 2-Keto-L-Gulonic Acid Pathway

In the industrial two-step fermentation process for Vitamin C, L-sorbose is oxidized to this compound, which is then subsequently oxidized to 2-keto-L-gulonic acid (2-KLG). This conversion is the rate-limiting step in many production strains.[8] This biochemical transformation is catalyzed by a class of enzymes known as dehydrogenases.

-

Step 1: L-Sorbose → this compound: This oxidation is catalyzed by L-sorbose dehydrogenase (SDH), a membrane-bound enzyme often found in acetic acid bacteria like Gluconobacter and Ketogulonicigenium.[9][10]

-

Step 2: this compound → 2-Keto-L-Gulonic Acid: This step is catalyzed by this compound dehydrogenase (SNDH), which oxidizes the aldehyde group of this compound to a carboxylic acid.[11][12] Some microorganisms possess a single, unique quinoprotein L-sorbose/L-sorbosone dehydrogenase that can catalyze both steps sequentially.[2]

Diagram: Core Biochemical Pathway of this compound

Caption: Oxidation of L-Sorbose to 2-KLG via this compound.

This compound Dehydrogenases (SNDH)

SNDH enzymes are crucial for efficient 2-KLG production. They are typically pyrroloquinoline quinone (PQQ)-dependent enzymes that are membrane-bound.[11] The catalytic mechanism involves the PQQ cofactor facilitating the oxidation of the aldehyde group of this compound.[11][12] Recent structural studies have revealed a redox-based dynamic regulation involving a reversible disulfide bond near the active site, which controls substrate access by opening and closing the substrate pocket.[12][13] This insight provides a theoretical basis for the rational engineering of SNDH enzymes to improve catalytic efficiency and, consequently, Vitamin C yields.[12]

Section 3: Spectroscopic Profile for Characterization

Accurate identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. Due to its limited commercial availability and role as an intermediate, robust in-house characterization is often required.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

-

Expected Molecular Ion: [M+H]⁺ at m/z 179.05502; [M+Na]⁺ at m/z 201.03696.[14]

-

Fragmentation Pattern: Analysis of fragmentation can help distinguish it from isomers like L-sorbose, which has a molecular weight of 180.16 g/mol due to the additional two hydrogen atoms.[15] The presence of two carbonyl groups in this compound leads to characteristic fragmentation patterns that are distinct from the single ketone in L-sorbose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. Due to the equilibrium of different forms (open-chain, pyranose, furanose) in solution, NMR spectra can be complex. Spectra should be acquired in a suitable deuterated solvent like D₂O.

-

¹H NMR: Expect signals in the 3.5-5.5 ppm range for the C-H protons. The anomeric protons of the cyclic forms will appear as distinct signals, and the aldehyde proton of the open-chain form will be a downfield singlet (around 9.5-10 ppm), though its concentration may be low.

-

¹³C NMR: Carbonyl carbons (ketone and aldehyde) will be significantly downfield (>170 ppm). The remaining carbons attached to hydroxyl groups will appear in the 60-100 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretch: A strong, broad absorption band around 3300-3500 cm⁻¹ is characteristic of the multiple hydroxyl groups.

-

C=O Stretch: A sharp, strong peak (or multiple peaks due to the different carbonyl environments) around 1700-1750 cm⁻¹ confirms the presence of the ketone and aldehyde functionalities. This is a key feature distinguishing it from L-sorbose, which only has one C=O stretch.

Section 4: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the enzymatic synthesis, purification, and analysis of this compound. These protocols are designed to be self-validating by incorporating analytical checkpoints.

Protocol: Enzymatic Synthesis of this compound

This protocol describes the bioconversion of L-sorbose to this compound using whole cells of a suitable microorganism, such as Gluconobacter oxydans, which possess L-sorbose dehydrogenase activity.

Rationale: Using whole cells is often more cost-effective and robust for initial synthesis than using purified enzymes. G. oxydans is well-known for its membrane-bound dehydrogenases that perform incomplete oxidation of sugars in the periplasm, releasing the product into the medium.[16][17]

Methodology:

-

Strain Cultivation: Cultivate Gluconobacter oxydans (e.g., ATCC 621) in a suitable medium (e.g., sorbitol-yeast extract medium) at 30°C with vigorous shaking (200 rpm) for 24-48 hours to reach the late exponential growth phase.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resting Cell Suspension: Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate buffer, pH 6.0) and resuspend in the same buffer to a final concentration of ~50 g/L (wet cell weight).

-

Biotransformation: Add L-sorbose substrate to the resting cell suspension to a final concentration of 5-10% (w/v). Incubate the reaction mixture at 30°C with shaking (200 rpm).

-

Reaction Monitoring (Self-Validation): At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Centrifuge to remove cells and analyze the supernatant by HPLC (see Protocol 4.3) to monitor the consumption of L-sorbose and the formation of this compound.

-

Reaction Termination: Stop the reaction when HPLC analysis shows maximum conversion to this compound and before significant formation of by-products like 2-KLG occurs. Terminate by centrifuging the mixture to remove the cells. The resulting supernatant is the crude this compound solution.

Diagram: this compound Synthesis & Purification Workflow

Caption: Workflow for this compound Synthesis, Purification, and Validation.

Protocol: Purification of this compound from Reaction Mixture

Rationale: The crude reaction mixture contains unreacted substrate, salts from the buffer, and other metabolites. Size-exclusion or ion-exchange chromatography are effective methods for separating the neutral this compound molecule from these components.

Methodology:

-

Preparation: Filter the crude this compound solution through a 0.22 µm filter to remove any remaining cells and particulates.

-

Column Chromatography:

-

Option A (Size Exclusion): Load the filtered solution onto a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water. Elute with deionized water and collect fractions.

-

Option B (Ion Exchange - for removing charged impurities): Pass the solution through a mixed-bed ion-exchange resin to remove salts and charged metabolites. This compound, being neutral, will pass through in the eluate.

-

-

Fraction Analysis (Self-Validation): Analyze the collected fractions using HPLC (Protocol 4.3) to identify those containing pure this compound.

-

Pooling and Concentration: Pool the pure fractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.

-

Final Product: The resulting product can be a concentrated syrup or can be lyophilized to obtain a white to off-white solid powder. Store immediately in a desiccator at low temperature (e.g., -20°C).

Protocol: HPLC Analysis of this compound

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying sugars and organic acids. A reverse-phase column with an aqueous mobile phase is typically suitable. Refractive Index (RI) or UV detection (at low wavelengths, ~190-210 nm) can be used.

Methodology:

-

HPLC System Configuration:

-

Column: A carbohydrate analysis column or a C18 column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) or dilute sulfuric acid (e.g., 5 mM H₂SO₄) for ion-exchange columns.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detector: Refractive Index (RI) detector maintained at a constant temperature (e.g., 40°C) or a UV detector at ~210 nm.

-

-

Standard Preparation: Prepare a series of standard solutions of L-sorbose and, if available, this compound of known concentrations (e.g., 0.1 to 10 mg/mL) in the mobile phase.

-

Sample Preparation: Dilute the reaction aliquots or purified samples with the mobile phase to fall within the concentration range of the standard curve. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared samples.

-

Quantification (Self-Validation): Identify the peaks for L-sorbose and this compound based on their retention times compared to the standards. Quantify the concentration in the samples by interpolating their peak areas from the calibration curve. The separation of substrate and product peaks validates the reaction's progress and the purity of the final product.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10921067, Sorbosone, L-. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25201238, this compound pyranose form. Retrieved from [Link]

- Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase.

-

Sae-Lee, N., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 137, 109511. Retrieved from [Link]

- Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase.

-

National Institute of Standards and Technology. L-Sorbose. In NIST Chemistry WebBook. Retrieved from [Link]

-

Miyazaki, T., et al. (2006). Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Applied and Environmental Microbiology, 72(10), 6551–6556. Retrieved from [Link]

- Sugisawa, T., et al. (2005). Microbial Production of L-Ascorbic Acid from D-Sorbitol, L-Sorbose, L-Gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Bioscience, Biotechnology, and Biochemistry.

-

Wikipedia. (2023). Reichstein process. Retrieved from [Link]

-

Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. National Library of Medicine. Retrieved from [Link]

-

Wikipedia. L-Sorbose 1-dehydrogenase. Retrieved from [Link]

-

Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. J-STAGE. Retrieved from [Link]

-

PubChemLite. This compound (C6H10O6). Retrieved from [Link]

-

Adachi, O., et al. (2000). Enzymatic Production of L-Sorbose and D-Fructose by Thermotolerant Gluconobacter Strains. ThaiScience. Retrieved from [Link]

-

Bremus, C., et al. (2006). Industrial production of L-ascorbic acid (vitamin C) and D-isoascorbic acid. Advances in Biochemical Engineering/Biotechnology, 100, 197-224. Retrieved from [Link]

- Lee, H. W., & Pan, J. G. (2000). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Microbiology and Biotechnology.

-

Wikipedia. Sorbose. Retrieved from [Link]

-

Wei, D., et al. (2004). [Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library]. Sheng Wu Gong Cheng Xue Bao, 20(3), 398-402. Retrieved from [Link]

-

Schüep, W. (2014). Esthetics of the Reichstein–Grüssner L-Ascorbic Acid Synthesis. ChemistryViews. Retrieved from [Link]

- Ma, Q., et al. (2016). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. Journal of Industrial Microbiology & Biotechnology.

- Wang, Y., et al. (2023). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology.

-

Loewus, F. A., & Baig, M. M. (1973). d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. Plant Physiology. Retrieved from [Link]

- Shinjoh, M., et al. (1995). Reactivity of sorbose dehydrogenase from Sinorhizobium sp. 97507 for 1,5-anhydro-d-glucitol. Bioscience, Biotechnology, and Biochemistry.

-

Wang, Z., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Microbial Cell Factories, 21(1), 47. Retrieved from [Link]

- Tucaliuc, A., et al. (2022). Reichstein method of vitamin C production.

- Dong, M. W. (2020). A Well-Written Analytical Procedure for Regulated HPLC Testing.

-

Pharmaguideline. (2023). Steps for HPLC Method Development. Retrieved from [Link]

- Various Authors. (2015).

-

Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. Retrieved from [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

- University of Notre Dame. (2018). HPLC Methodology Manual.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Various Authors. (2018). Optimized synthesis of L-sorbose by C5-dehydrogenation of D-sorbitol with Gluconobacter oxydans.

- Hill, N. J., & Barbarin, A. M. (2021). Spectroscopy Data for Undergraduate Teaching.

- Shimadzu. (n.d.). Tips for practical HPLC analysis.

- ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube.

Sources

- 1. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound [chemicalbook.com]

- 4. This compound pyranose form | C6H10O6 | CID 25201238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Sorbosone, L- | C6H10O6 | CID 10921067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. globethesis.com [globethesis.com]

- 9. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. [Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PubChemLite - this compound (C6H10O6) [pubchemlite.lcsb.uni.lu]

- 15. L-Sorbose [webbook.nist.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Scientific Context of L-Sorbosone

Abstract

L-Sorbosone stands as a pivotal, yet often overlooked, intermediate in one of the most significant achievements of industrial biotechnology: the synthesis of Vitamin C (L-ascorbic acid). This guide provides an in-depth exploration of this compound, beginning with its discovery within the context of the Reichstein process and elucidating its critical role in the microbial oxidation of L-sorbose. We will dissect the enzymatic machinery responsible for its formation, primarily L-sorbose dehydrogenase, and its subsequent conversion to 2-keto-L-gulonic acid (2-KGA). This document offers detailed experimental protocols for the microbial production, purification, and analysis of this compound, providing researchers and drug development professionals with a practical framework. Furthermore, we will explore its broader significance as a chiral precursor, highlighting its potential in the synthesis of complex pharmaceutical compounds beyond Vitamin C.

Introduction: A Keystone in Vitamin C Synthesis

The story of this compound is intrinsically linked to the quest for the industrial-scale production of Vitamin C. First isolated in 1928, L-ascorbic acid's role as the antiscorbutic factor spurred intense research into its synthesis.[1] The breakthrough came in 1933 with the development of the Reichstein process by Tadeusz Reichstein and his colleagues.[2][3] This elegant chemo-microbial process starts with D-glucose and involves a key biotransformation step: the microbial oxidation of D-sorbitol to L-sorbose by acetic acid bacteria, such as Gluconobacter oxydans.[2][4]

It was within the subsequent oxidation of L-sorbose to the direct Vitamin C precursor, 2-keto-L-gulonic acid (2-KGA), that this compound was identified as a crucial, transient intermediate.[5][6] The "sorbosone pathway" describes this two-step enzymatic conversion where L-sorbose is first oxidized to this compound, which is then further oxidized to 2-KGA.[5] This discovery was fundamental, revealing that the conversion was not a single-step reaction but a sequential process mediated by distinct enzymes.[5][7] This insight has been the cornerstone for decades of process optimization, strain improvement, and metabolic engineering efforts aimed at enhancing the efficiency of Vitamin C production.[8][9][10]

Biochemical Context: The Sorbosone Pathway

The conversion of L-sorbose to 2-KGA is a rate-limiting step in many industrial Vitamin C fermentation processes.[8] This transformation is primarily carried out by bacteria from the genera Gluconobacter, Acetobacter, and Ketogulonicigenium.[7][10][11] The pathway involves two key enzymes: L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH).[6][8]

-

Step 1: L-Sorbose to this compound: L-sorbose dehydrogenase, often a membrane-bound quinoprotein, catalyzes the oxidation of L-sorbose to this compound.[7][12][13] In Gluconobacter, this enzyme is located in the periplasmic space, facilitating the rapid conversion of extracellular L-sorbose.[9][13]

-

Step 2: this compound to 2-Keto-L-gulonic acid (2-KGA): this compound dehydrogenase, which can be NAD(P)-dependent and located in the cytoplasm or a membrane-bound PQQ-dependent enzyme, catalyzes the final oxidation to 2-KGA.[7][13][14][15]

The efficiency of this pathway is a major focus of industrial research, with efforts centered on enhancing the expression and activity of these dehydrogenases through metabolic engineering.[8][16][17]

Caption: The Sorbosone Pathway in Vitamin C Synthesis.

This compound Dehydrogenase (SNDH): The Key Enzyme

This compound Dehydrogenase is the critical enzyme that completes the conversion to the Vitamin C precursor, 2-KGA. Understanding its properties is essential for process optimization.

3.1. Enzymatic Properties & Cofactors Multiple forms of SNDH exist across different microorganisms.

-

NAD(P)-Dependent SNDH: Found in the cytosol of bacteria like Gluconobacter melanogenus, this enzyme can use either NAD+ or NADP+ as a cofactor.[7][18] It exhibits broad substrate specificity for aldehydes but shows the highest activity with this compound.[18]

-

PQQ-Dependent SNDH: Some bacteria possess a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent SNDH.[12][15] This enzyme is highly efficient and directly linked to the respiratory chain, using ubiquinone as an electron acceptor.[15]

Recent structural studies on SNDH from Gluconobacter oxydans have provided significant insights into its catalytic mechanism. A reversible disulfide bond has been discovered that allows the enzyme to switch between oxidative and reductive states, which in turn opens or closes the substrate pocket, representing a novel redox-based dynamic regulation.[14][19]

3.2. Kinetic Parameters The kinetic properties of SNDH are crucial for designing efficient bioreactors and fermentation strategies. For example, one characterization of SNDH from G. oxydans revealed the following Michaelis-Menten constants (Km).[8]

| Substrate/Cofactor | Km (mM) |

| This compound (with NADP+) | 0.21 |

| This compound (with NAD+) | 0.53 |

| NADP+ (with this compound) | 0.14 |

| NAD+ (with this compound) | 0.42 |

| Caption: Kinetic Parameters of a characterized this compound Dehydrogenase (SNDH).[8] |

These values indicate a high affinity of the enzyme for its substrate, this compound, and a preference for NADP+ as a cofactor.[8]

Experimental Protocols

This section provides validated, step-by-step methodologies for the production, purification, and analysis of this compound.

4.1. Protocol 1: Microbial Production and Isolation of this compound

This protocol describes the whole-cell biocatalytic conversion of L-sorbose to this compound and its subsequent isolation. The key is to use a strain that possesses L-sorbose dehydrogenase (SDH) but lacks or has low this compound dehydrogenase (SNDH) activity, allowing the intermediate to accumulate.

Causality: The choice of a specific Gluconobacter or a genetically modified strain is critical. High aeration is necessary because the membrane-bound SDH is an oxidase that uses oxygen as the terminal electron acceptor.[11] Stopping the reaction before significant conversion to 2-KGA is crucial for maximizing this compound yield.

Methodology:

-

Strain Cultivation: Cultivate a suitable strain (e.g., Gluconobacter oxydans or a specific mutant) in a sorbitol-based medium to induce the necessary dehydrogenases.

-

Biocatalysis:

-

Harvest cells by centrifugation and wash with a phosphate buffer (pH 6.0-7.0).

-

Resuspend the cell pellet to a high density in a reaction buffer containing a high concentration of L-sorbose (e.g., 100 g/L).[20]

-

Incubate at 30°C with vigorous shaking (200-250 rpm) to ensure high aeration.

-

-

Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via HPLC.

-

Termination & Isolation:

-

When this compound concentration is maximal (and 2-KGA is minimal), terminate the reaction by removing the cells via centrifugation.

-

The supernatant contains crude this compound. Further purification can be achieved via column chromatography.

-

Caption: Workflow for Microbial Production of this compound.

4.2. Protocol 2: HPLC Analysis of this compound and Related Sugars

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying L-sorbose, this compound, and 2-KGA in fermentation broths.

Causality: An ion-exchange column is typically used because it provides excellent separation of these structurally similar, polar sugar acids. Refractive Index (RI) detection is common for carbohydrates as they lack a strong UV chromophore.

Methodology:

-

Sample Preparation: Centrifuge the fermentation sample to remove cells. Dilute the supernatant with ultrapure water to a concentration within the calibrated range of the instrument.

-

Chromatographic Conditions:

-

Column: Bio-Rad Aminex HPX-87H or similar ion-exchange column.

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄).

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Column Temperature: 50-60°C.

-

Detector: Refractive Index (RI) Detector.

-

-

Quantification:

-

Prepare standard solutions of L-sorbose, this compound, and 2-KGA of known concentrations.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

-

4.3. Protocol 3: Enzymatic Assay of this compound Dehydrogenase (NAD-dependent)

This spectrophotometric assay measures the activity of NAD-dependent SNDH by monitoring the rate of NADH formation.

Causality: The assay is based on the principle that the reduction of NAD+ to NADH leads to an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme's activity under saturating substrate conditions.

Methodology:

-

Prepare Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.

-

Prepare Reagents:

-

This compound solution (e.g., 20 mM in assay buffer).

-

NAD+ solution (e.g., 5 mM in assay buffer).

-

-

Assay Procedure:

-

In a quartz cuvette, combine 0.8 mL of assay buffer, 0.1 mL of NAD+ solution, and 0.1 mL of the enzyme sample (e.g., cell-free extract).

-

Pre-incubate the mixture at 30°C for 3 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.1 mL of the this compound solution.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes.

-

-

Calculate Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute.[18]

-

This compound as a Chiral Precursor in Drug Development

Beyond its role in Vitamin C production, this compound is a valuable chiral building block for the synthesis of other complex molecules. The concept of using readily available, enantiomerically pure natural products as starting materials is a cornerstone of modern pharmaceutical synthesis, often referred to as the "chiral pool".[21]

Chirality is a critical factor in drug design, as different enantiomers of a drug can have vastly different pharmacological, toxicological, and metabolic properties.[22][23] Approximately 56% of drugs currently in use are chiral compounds.[22] The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetics.[22][23]

This compound, with its multiple stereocenters and versatile ketone functionality, represents an attractive starting point for asymmetric synthesis.[24] It can be used to construct complex chiral scaffolds, such as those found in steroids, glycosidase inhibitors, and other bioactive natural products.[21][25][26] Its microbial origin ensures high enantiomeric purity, obviating the need for costly chiral resolution or asymmetric synthesis steps that might otherwise be required.[23][24]

Conclusion

This compound, initially identified as a fleeting intermediate in the microbial production of Vitamin C, has proven to be a molecule of significant scientific and industrial importance. Its discovery was pivotal in unraveling the biochemical pathway from L-sorbose to 2-keto-L-gulonic acid, enabling decades of research into process optimization. The enzymes responsible for its synthesis and conversion, particularly this compound dehydrogenase, are key targets for metabolic engineering to enhance production yields. The protocols detailed in this guide provide a robust framework for researchers to produce, analyze, and utilize this important ketose. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the role of this compound as a valuable chiral precursor is poised to expand, cementing its legacy far beyond the realm of Vitamin C.

References

- Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans - Globe Thesis. (2023).

-

Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. (2000). ResearchGate. Available at: [Link]

-

Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (1999). J-STAGE. Available at: [Link]

-

The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. (2002). ResearchGate. Available at: [Link]

-

Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. (2024). SpringerLink. Available at: [Link]

-

The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. (2015). ResearchGate. Available at: [Link]

-

New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. (1975). PubMed. Available at: [Link]

-

Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. (2022). PubMed. Available at: [Link]

-

Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. (2013). Academic Journals. Available at: [Link]

-

Enhanced production of L-sorbose in an industrial Gluconobacter oxydans strain by identification of a strong promoter based on proteomics analysis. (2015). PubMed. Available at: [Link]

-

Microbial Production of L -Ascorbic Acid from D -Sorbitol, L -Sorbose, L -Gulose, and L -Sorbosone by Ketogulonicigenium vulgare DSM 4025. (2011). ResearchGate. Available at: [Link]

-

Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Enhanced production of L-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. (2022). ResearchGate. Available at: [Link]

-

Chiral Drugs: An Overview. (2008). National Center for Biotechnology Information. Available at: [Link]

-

Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. (2022). ResearchGate. Available at: [Link]

-

Reichstein process. (n.d.). Wikipedia. Available at: [Link]

-

Microbial Production of 2-Keto-L-Gulonic Acid from L-Sorbose and D-Sorbitol by Gluconobacter melanogenus. (1981). J-STAGE. Available at: [Link]

-

Industrial production of L-ascorbic acid (vitamin C) and D-isoascorbic acid. (2014). PubMed. Available at: [Link]

-

Synthesis of a chiral steroid ring D precursor starting from carvone. (2006). Research@WUR. Available at: [Link]

-

Gluconobacter oxydans: Its Biotechnological Applications. (2000). Caister Academic Press. Available at: [Link]

-

The industrial versatility of Gluconobacter oxydans: current applications and future perspectives. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. (2010). Applied and Environmental Microbiology. Available at: [Link]

-

Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. (2023). MDPI. Available at: [Link]

-

Synthesis of a chiral steroid ring D precursor starting from carvone. (2006). ResearchGate. Available at: [Link]

-

Who Was the First to Synthesize This Molecule?. (2023). ChemistryViews. Available at: [Link]

-

Enzymatic Production of L-Sorbose and D-Fructose by Thermotolerant Gluconobacter Strains. (n.d.). ThaiScience. Available at: [Link]

-

Isolation and Characterization of NAD(P)-Dependent this compound Dehydrogenase from Gluconobacter melanogenus UVIO. (1991). J-STAGE. Available at: [Link]

-

d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. (1983). PubMed. Available at: [Link]

-

Reichstein method of vitamin C production. (A) d-glucose, (B)... (2022). ResearchGate. Available at: [Link]

-

The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. (2020). PubMed. Available at: [Link]

-

Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. (2018). National Center for Biotechnology Information. Available at: [Link]

-

Chiral Drugs. (2010). GalChimia. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2012). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reichstein process - Wikipedia [en.wikipedia.org]

- 3. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 4. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. globethesis.com [globethesis.com]

- 9. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. caister.com [caister.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced production of L-sorbose in an industrial Gluconobacter oxydans strain by identification of a strong promoter based on proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chiral Drugs - GalChimia [galchimia.com]

- 24. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. research.wur.nl [research.wur.nl]

The L-Sorbosone Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-sorbosone is a critical intermediate in the microbial production of 2-keto-L-gulonic acid (2-KGA), the immediate precursor to vitamin C (L-ascorbic acid). The bacterial biosynthesis of this compound from L-sorbose is a key step in the widely used two-step fermentation process for industrial vitamin C manufacturing. This in-depth technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, with a focus on the enzymatic machinery, regulatory mechanisms, and practical methodologies for its study and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and engineer this vital metabolic pathway.

Introduction: The Significance of this compound in Vitamin C Synthesis

The industrial production of vitamin C heavily relies on microbial fermentation processes.[1][2] A predominant method is the two-step fermentation process, which first involves the conversion of D-sorbitol to L-sorbose by bacteria such as Gluconobacter oxydans.[3][4] The subsequent and crucial step is the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KGA), a reaction often carried out by a mixed culture of Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium.[5][6][7] The biosynthesis of this compound is the initial and often rate-limiting reaction in this second step, making it a focal point for research and process optimization.[8] A thorough understanding of the enzymes and regulatory networks governing this compound production is paramount for the development of more efficient and cost-effective vitamin C manufacturing strategies, including the engineering of robust microbial cell factories for one-step fermentation.[9]

The Core Enzymatic Pathway: From L-Sorbose to this compound and Beyond

The conversion of L-sorbose to 2-KGA proceeds through the intermediate this compound. This transformation is primarily catalyzed by a series of periplasmic pyrroloquinoline quinone (PQQ)-dependent dehydrogenases.[1][10]

The central reactions are:

-

L-Sorbose → this compound: Catalyzed by L-sorbose dehydrogenase (SDH) .

-

This compound → 2-Keto-L-gulonic acid (2-KGA): Catalyzed by This compound dehydrogenase (SNDH) .

Some bacteria, such as Gluconobacter oxydans, possess a bifunctional L-sorbose/L-sorbosone dehydrogenase (SSDH) that can catalyze both steps.[10][11] These enzymes are typically membrane-bound, with their active sites oriented towards the periplasm, allowing for direct interaction with substrates in the fermentation medium and efficient coupling to the electron transport chain.[1][12]

Figure 1: The core this compound biosynthesis pathway leading to the formation of 2-keto-L-gulonic acid, the precursor to Vitamin C.

Key Enzymes and Their Properties

The efficiency of the this compound pathway is dictated by the catalytic properties of its key enzymes. A summary of these properties from various bacterial sources is presented below.

| Enzyme | Bacterial Source | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Cofactor(s) | Additional Notes | Reference(s) |

| L-Sorbose Dehydrogenase (SDH) | Ketogulonicigenium vulgare Y25 | L-Sorbose, 1-propanol | 8.0 | 35 | PQQ, Ca2+ | Km for L-sorbose is 21.9 mM. | [13] |

| This compound Dehydrogenase (SNDH) | Gluconobacter oxydans WSH-004 | This compound | 10.5 | 50 | NADP+/NAD+, Mg2+ | Km for this compound is 0.21 mM with NADP+ and 0.53 mM with NAD+. | [9][14] |

| This compound Dehydrogenase 1 (SNDH1) | Ketogulonicigenium vulgare DSM 4025 | This compound | 7.0-8.0 | 20-40 | PQQ, Heme c | Can also directly convert this compound to L-ascorbic acid. | [15] |

| L-Sorbose/L-Sorbosone Dehydrogenase (SSDH) | Gluconobacter oxydans DSM 4025 | L-Sorbose, this compound, various alcohols and sugars | 7.0-9.0 | Stable at ≤ 30 | PQQ | A bifunctional enzyme that catalyzes both steps of the pathway. | [10][11] |

The Crucial Role of Pyrroloquinoline Quinone (PQQ)

Pyrroloquinoline quinone (PQQ) is a redox cofactor essential for the activity of many dehydrogenases involved in the this compound pathway.[3][16] PQQ-dependent enzymes are widespread in bacteria and play a significant role in various oxidation reactions.[3] The PQQ cofactor is non-covalently bound to the active site of the enzyme and facilitates the transfer of electrons from the substrate to the electron transport chain.[16][17] The regeneration of the oxidized form of PQQ is crucial for continuous catalytic activity and is often linked to the respiratory chain of the bacterium.[16]

Regulation of the this compound Biosynthesis Pathway

The production of this compound and subsequently 2-KGA is influenced by both genetic and environmental factors. Understanding these regulatory mechanisms is key to optimizing fermentation processes.

Genetic Regulation

The expression of the genes encoding L-sorbose and this compound dehydrogenases is a critical control point. In Ketogulonicigenium vulgare, the promoter of the sorbose dehydrogenase gene (Psdh) has been utilized to drive the expression of heterologous genes, indicating its role in controlling the pathway.[15] Metabolic engineering efforts have focused on the overexpression of key enzymes to enhance the flux through the pathway. For instance, combined engineering of L-sorbose dehydrogenase has been shown to increase 2-KGA production in Escherichia coli.[18]

Environmental Factors

Several environmental parameters significantly impact the efficiency of the this compound pathway:

-

Temperature: The optimal temperature for the growth of the producing microorganisms and the activity of the enzymes can differ. For instance, in a co-culture of K. vulgare and B. megaterium, the optimal growth temperatures are 32 °C and 29 °C, respectively, while the optimal temperature for 2-KGA production is 35 °C.[7][13] This has led to the development of three-stage temperature control strategies to maximize productivity.[7][13]

-

pH: The pH of the fermentation medium affects both enzyme activity and microbial growth. The optimal pH for L-sorbose and this compound dehydrogenases is generally in the neutral to slightly alkaline range.[10][11][13]

-

Dissolved Oxygen: As the oxidation reactions are coupled to the respiratory chain, maintaining an adequate supply of dissolved oxygen is crucial for efficient conversion.

Methodologies for Studying the this compound Pathway

A robust set of experimental protocols is essential for the characterization and optimization of the this compound biosynthesis pathway.

Enzyme Activity Assays

The activity of L-sorbose and this compound dehydrogenases can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

Protocol: PQQ-Dependent Dehydrogenase Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

50 mM Buffer (e.g., Tris-HCl, pH 8.0)

-

100 µM 2,6-dichlorophenolindophenol (DCIP) as the electron acceptor

-

1 mM Phenazine methosulfate (PMS) as an intermediate electron carrier

-

125 mM L-sorbose (for SDH/SSDH assay) or this compound (for SNDH/SSDH assay) as the substrate

-

-

Enzyme Addition: Add an appropriate amount of purified enzyme or cell-free extract to the reaction mixture.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm at a constant temperature (e.g., 25 °C).

-

Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute. The molar extinction coefficient of DCIP at a specific pH is required for this calculation.[11]

Figure 2: Workflow for the spectrophotometric assay of PQQ-dependent dehydrogenase activity.

Quantification of this compound and 2-Keto-L-gulonic Acid

High-Performance Liquid Chromatography (HPLC) is the method of choice for the accurate quantification of this compound and 2-KGA in fermentation broths.

Protocol: HPLC Analysis of this compound and 2-KGA

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase to a suitable concentration.

-

-

Chromatographic Conditions:

-

Quantification: Generate a standard curve using known concentrations of pure this compound and 2-KGA to quantify the analytes in the samples.

Figure 3: Workflow for the HPLC analysis of this compound and 2-KGA in fermentation broth.

Metabolic Engineering and Co-culture Strategies for Enhanced Production

Significant efforts have been directed towards improving the efficiency of the this compound pathway for industrial applications.

Metabolic Engineering of Producer Strains

Metabolic engineering strategies aim to enhance the intrinsic capabilities of microorganisms for 2-KGA production. Key approaches include:

-

Overexpression of Key Dehydrogenases: Increasing the cellular levels of SDH and SNDH can enhance the conversion rates of L-sorbose and this compound.

-

Cofactor Engineering: Ensuring a sufficient supply of PQQ is crucial. While some bacteria can synthesize PQQ, others may require its addition to the medium or the engineering of PQQ biosynthesis pathways.[15]

-

Promoter Engineering: Utilizing strong, constitutive, or inducible promoters to control the expression of the dehydrogenase genes can optimize enzyme production.[20][21]

-

Knockout of Competing Pathways: Deleting genes involved in byproduct formation can redirect metabolic flux towards 2-KGA.[4]

The Symbiotic Relationship in Co-culture Fermentation

The co-culture of Ketogulonicigenium vulgare and a companion strain, typically Bacillus megaterium, is a cornerstone of industrial 2-KGA production.[5][6][7] K. vulgare is an efficient converter of L-sorbose to 2-KGA but exhibits poor growth in monoculture due to metabolic limitations.[8][13] B. megaterium acts as a "helper" strain by secreting essential growth factors, such as amino acids and vitamins, that stimulate the growth and metabolic activity of K. vulgare.[5][6][7] This symbiotic relationship significantly enhances the overall productivity of the fermentation process. Metabolomic studies have revealed that the companion strain provides crucial metabolites that K. vulgare is unable to synthesize on its own.[5]

Figure 4: The symbiotic relationship in the co-culture of Ketogulonicigenium vulgare and Bacillus megaterium for 2-KGA production.

Conclusion and Future Perspectives

The this compound biosynthesis pathway is a linchpin in the industrial production of vitamin C. A deep understanding of the enzymes, their regulation, and the intricate interactions in co-culture systems is essential for advancing this field. Future research will likely focus on the discovery and characterization of novel, more robust dehydrogenases, the application of synthetic biology tools for the rational design of highly efficient microbial cell factories, and the development of one-step fermentation processes that can directly convert simple sugars to 2-KGA or even vitamin C. These advancements will pave the way for more sustainable and economically viable production of this essential vitamin.

References

-

Ma, Q., Zhou, Y., Zhang, W., Meng, X., & Zhou, Z. (2012). Genetic engineering of Ketogulonicigenium vulgare for enhanced production of 2-keto-L-gulonic acid. Journal of Biotechnology, 157(1), 25-31. [Link]

-

Zhou, J., Wang, L., Wang, J., Du, G., & Chen, J. (2015). Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility. Applied and Environmental Microbiology, 81(18), 6245-6256. [Link]

-

Lyu, M., Zhang, D., Wang, L., Du, G., & Chen, J. (2018). Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. AMB Express, 8(1), 37. [Link]

-

Jonge, B. D., & Frank, J. (2020). PQQ‐dependent enzyme catalysis. a) Oxidation states of the PQQ cofactor within the native catalytic cycle of bacterial alcohol and sugar dehydrogenases. b) The PQQ cofactor as a photoredox catalyst for new‐to‐nature radical chemistry. ChemBioChem, 21(18), 2569-2579. [Link]

-

Zhang, J., Liu, J., Wu, J., Du, G., & Chen, J. (2020). Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. Brazilian Journal of Microbiology, 52(1), 257-265. [Link]

-

Takagi, Y., Sugisawa, T., & Hoshino, T. (2000). Continuous 2-Keto-L-gulonic acid fermentation by mixed culture of Ketogulonicigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia. Journal of Bioscience and Bioengineering, 90(4), 416-421. [Link]

-

Takagi, Y., Sugisawa, T., & Hoshino, T. (2000). Continuous 2-Keto-L-gulonic acid fermentation by mixed culture of Ketogulonigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia. ResearchGate. [Link]

-

Kochius, S., & Holtmann, D. (n.d.). Cofactor Regeneration, Electrochemical. DECHEMA-Forschungsinstitut. [Link]

-

Asakura, A., Hoshino, T., & Shinjoh, M. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]

-

Zhou, J., Wang, L., Wang, J., Du, G., & Chen, J. (2015). Insights into mutualism mechanism and versatile metabolism of Ketogulonicigenium vulgare Hbe602 based on comparative genomics and metabolomics studies. ResearchGate. [Link]

-

Zhang, J., Liu, J., Wu, J., Du, G., & Chen, J. (2020). Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. Brazilian Journal of Microbiology, 52(1), 257-265. [Link]

-

Asakura, A., Hoshino, T., & Shinjoh, M. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]

-

Zhang, Y., Lyu, S., & Liu, J. (2012). Metabolomic analysis of the positive effects on Ketogulonigenium vulgare growth and 2-keto-L-gulonic acid production by reduced glutathione. OMICS: A Journal of Integrative Biology, 16(7-8), 399-405. [Link]

-

Liu, J., & Chen, J. (2014). [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review]. Sheng Wu Gong Cheng Xue Bao, 30(10), 1547-1557. [Link]

-

Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]

-

Asakura, A., Hoshino, T., & Shinjoh, M. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. J-Stage. [Link]

-

Jia, Y., Wang, M., Liu, D., & Li, D. (2021). 2-Keto-L-Gulonic Acid Improved the Salt Stress Resistance of Non-heading Chinese Cabbage by Increasing L-Ascorbic Acid Accumulation. Frontiers in Plant Science, 12, 768822. [Link]

-

Bahukhandi, S. B., Klein, A. S., Mustafa, G., Weyh, M., & Paul, C. E. (2025). The natural redox cofactor PQQ enables photocatalytic radical cyclizations. ChemRxiv. [Link]

-

Tani, A., & Kuroda, K. (2021). Biogenesis of the peptide-derived redox cofactor PQQ. The FEBS Journal, 288(16), 4676-4690. [Link]

-

Li, D., Liu, L., & Chen, J. (2018). High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases. Frontiers in Microbiology, 9, 235. [Link]

-

Zhou, J., Wang, L., Wang, J., Du, G., & Chen, J. (2015). Genes involved in l-sorbose metabolism in the genome annotation of K. vulgare WSH001. ResearchGate. [Link]

-

Li, D., Liu, L., & Chen, J. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Journal of Industrial Microbiology & Biotechnology, 49(1), kuac004. [Link]

-

Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]

-

Weßel, N., & Paul, C. E. (2020). Engineered PQQ-Dependent Alcohol Dehydrogenase for the Oxidation of 5-(Hydroxymethyl)furoic Acid. ACS Catalysis, 10(13), 7236-7246. [Link]

-

Li, Y., Chen, Y., & Wang, Q. (2022). Two Different Isocitrate Dehydrogenases from Pseudomonas aeruginosa: Enzymology and Coenzyme-Evolutionary Implications. International Journal of Molecular Sciences, 23(21), 13426. [Link]

-

Wang, C. Y., Zhang, Y. H., & Li, Y. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology, 10, 876423. [Link]

-

Bahukhandi, S. B., Klein, A. S., Mustafa, G., Weyh, M., & Paul, C. E. (2025). The Natural Redox Cofactor Pyrroloquinoline Quinone (PQQ) Enables Photocatalytic Radical Cyclizations. ResearchGate. [Link]

-

Flores-Bueso, Y., & Filloux, A. (2018). Cloning, overexpression, and purification of glucose-6-phosphate dehydrogenase of Pseudomonas aeruginosa. Protein Expression and Purification, 147, 69-75. [Link]

-

Li, D., Liu, L., & Chen, J. (2023). Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli. Bioresource Technology, 372, 128672. [Link]

-

Razumas, V., & Kulys, J. (1998). Pyrroloquinoline quinone-dependent carbohydrate dehydrogenase: activity enhancement and the role of artificial electron acceptors. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1384(2), 243-252. [Link]

-

Shinjoh, M., Hoshino, T., & Fujiwara, A. (2002). The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. ResearchGate. [Link]

-

Liu, D., & Chen, J. (2018). General scheme of promoter engineering for the optimization of metabolite biosynthesis. ResearchGate. [Link]

-

Park, J., & Kim, Y. (2021). Tuning of Protein Expression by Promoter Engineering. Springer Nature Experiments. [Link]

-

Shin, K. C., & Kim, Y. J. (1998). Purification of a membrane-bound sorbitol dehydrogenase from Gluconobacter suboxydans. ResearchGate. [Link]

-

Sun, S., Liu, G., Wang, Y., Zhang, Y., Liu, C., & Song, R. (2007). Simultaneous Determination of 2-keto-L-Gulonic Acid and 2-keto-D-Gluconic Acid in Fermentation Broth by HPLC. Chinese Journal of Chemistry, 9(8), 35. [Link]

-

Kano, K. (2019). Direct electron transfer process of PQQ- and FAD-dependent dehydrogenases: fundamentals and applications. ResearchGate. [Link]

-

Lee, J. Y., & Kim, Y. J. (2018). Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System. Frontiers in Bioengineering and Biotechnology, 6, 11. [Link]

-

Nguyen, T. (2013). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. Clemson OPEN. [Link]

-

Papageorgiou, M., & Coman, V. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(19), 6529. [Link]

-

Sladkova, K., & Kovaříková, P. (2020). Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. Journal of Analytical Methods in Chemistry, 2020, 8896583. [Link]

Sources

- 1. [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Biogenesis of the peptide-derived redox cofactor PQQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomic analysis of the positive effects on Ketogulonigenium vulgare growth and 2-keto-L-gulonic acid production by reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globethesis.com [globethesis.com]

- 10. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Genetic engineering of Ketogulonigenium vulgare for enhanced production of 2-keto-L-gulonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deciphering the assembly process of PQQ dependent methanol dehydrogenase | CoLab [colab.ws]

- 20. researchgate.net [researchgate.net]

- 21. Tuning of Protein Expression by Promoter Engineering | Springer Nature Experiments [experiments.springernature.com]

The Lynchpin of Vitamin C Synthesis: An In-depth Technical Guide to L-Sorbosone

Foreword: Beyond the Textbook Pathway

For decades, the synthesis of L-ascorbic acid (Vitamin C) has stood as a landmark achievement in industrial biotechnology. While the overall pathway from D-glucose to Vitamin C is well-documented, true mastery of this process lies in a deep, mechanistic understanding of its critical control points. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial overview. We will dissect the pivotal role of L-sorbosone, a transient but essential intermediate whose efficient formation and conversion dictate the success of the entire synthesis chain. This document eschews a simplistic, linear narrative, instead adopting a structure that mirrors the logic of process development itself: from foundational biochemistry and microbial selection to the intricacies of bioprocess engineering and rigorous analytical control. Herein, we provide not just the "how," but the critical "why" behind the protocols and strategic decisions that define modern, high-yield Vitamin C production.

The Strategic Importance of this compound in Ascorbic Acid Synthesis

The industrial production of Vitamin C predominantly relies on two major routes: the historical Reichstein process and the more contemporary two-step fermentation process.[1] Both pathways converge on the formation of a key precursor, 2-keto-L-gulonic acid (2-KGA), which is then chemically converted to L-ascorbic acid.[1] this compound emerges as the indispensable bridge in the most efficient versions of these processes, linking the readily available L-sorbose to the final precursor, 2-KGA.

The conversion occurs in a sequential oxidation:

-

L-Sorbose → this compound

-

This compound → 2-keto-L-Gulonic Acid (2-KGA)

The rate and efficiency of this two-step oxidation are paramount. The synthesis of this compound is often the rate-limiting reaction in the overall conversion to 2-KGA.[2] Therefore, a profound understanding of the biocatalysts, reaction kinetics, and process parameters governing this compound is fundamental to process optimization and yield enhancement.

The following diagram illustrates the central position of this compound in the modern biotechnological route to Vitamin C.

The Biocatalysts: Microbial Workhorses and Their Key Enzymes

The bioconversion of L-sorbose to 2-KGA is executed by specific microorganisms equipped with a unique enzymatic machinery. While several species can perform this conversion, industrial processes have largely converged on a select few for their efficiency and robustness.

Primary Microorganisms

-

Ketogulonicigenium vulgare : This bacterium is the cornerstone of modern 2-KGA production. It possesses the complete enzymatic pathway to oxidize L-sorbose to 2-KGA.[1] However, K. vulgare is a fastidious organism, exhibiting poor growth in monoculture due to metabolic deficiencies in the synthesis of essential compounds like amino acids and cofactors.[1][3]

-

Gluconobacter oxydans : This acetic acid bacterium is a powerful oxidizing agent used in the initial step of converting D-sorbitol to L-sorbose.[1] Notably, certain strains of G. oxydans can also directly convert L-sorbose to 2-KGA, as they possess the necessary L-sorbose and this compound dehydrogenases.[4]

-

Bacillus spp. (e.g., Bacillus megaterium) : These are employed as "helper strains" in co-culture with K. vulgare. Bacillus species do not convert L-sorbose themselves but are critical for robust industrial production. They secrete essential metabolites, such as amino acids and other growth factors, that stimulate the growth and metabolic activity of K. vulgare.[3] The sporulation of B. megaterium appears to play a key role in enhancing 2-KGA biosynthesis.[1]

The Core Enzymology: Sorbose and Sorbosone Dehydrogenases

The conversion hinges on two classes of periplasmic, membrane-associated dehydrogenases that channel electrons into the bacterium's respiratory chain. These enzymes are typically quinoproteins, utilizing pyrroloquinoline quinone (PQQ) as a prosthetic group, sometimes in conjunction with heme c.[5]

-

L-Sorbose Dehydrogenase (SDH) : Catalyzes the oxidation of L-sorbose to this compound.

-

This compound Dehydrogenase (SNDH) : Catalyzes the oxidation of this compound to 2-KGA.

-

L-Sorbose/L-Sorbosone Dehydrogenase (SSDH) : A bifunctional enzyme found in some strains that can catalyze both steps.[1]

The presence of multiple isoenzymes of both SDH and SNDH within K. vulgare provides metabolic flexibility and robustness to the conversion process.[1]

Comparative Enzyme Kinetics

Understanding the kinetic properties of these dehydrogenases is crucial for reactor design and process modeling. The selection of a microbial strain for industrial use often depends on the catalytic efficiency (kcat/Km) and substrate affinity (Km) of its key enzymes.

| Enzyme | Source Organism | Substrate | Km (mM) | Optimal pH | Optimal Temp (°C) |

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans | L-Sorbose | 230 | 7.0 - 9.0 | ~30 |

| This compound Dehydrogenase (SNDH) | Gluconobacter oxydans | This compound | 0.21 - 0.53 | 10.5 | 50 |

| L-Sorbose Dehydrogenase (SSDA1/SSDA3) | Ketogulonicigenium vulgare | L-Sorbose | Data varies | ~7.0-8.0 | ~35-40 |

Note: Kinetic values are highly dependent on assay conditions and the specific isoenzyme. The Km for this compound with the G. oxydans enzyme could not be precisely measured due to non-enzymatic reduction of the electron acceptor DCIP at high substrate concentrations.[6] Data for K. vulgare enzymes are compiled from multiple studies characterizing different isoenzymes.[7][8]

Experimental Protocols: From Culture to Quantification

Scientific integrity demands reproducible methodologies. The following protocols provide a robust framework for the production and analysis of this compound and 2-KGA.

Protocol: Co-culture Fermentation for 2-KGA Production

This protocol is adapted from established methods for high-yield 2-KGA production using a K. vulgare and B. megaterium co-culture system.[9]

1. Media Preparation:

-

Seed Culture Medium: 2% L-sorbose, 0.3% corn steep liquor, 1% peptone, 0.3% yeast extract, 0.3% beef extract, 0.1% urea, 0.1% KH₂PO₄, 0.02% MgSO₄·7H₂O, 0.1% CaCO₃. Sterilize by autoclaving.[10]

-

Fermentation Medium: 5% L-sorbose (initial), 3% corn steep liquor, 1.6% urea, 0.25% MgSO₄·7H₂O, 5% baker's yeast, 1.5% CaCO₃. Sterilize components separately where appropriate (e.g., urea, sorbose).[2]

2. Inoculum Development:

-

Prepare separate seed cultures of K. vulgare and B. megaterium in the seed culture medium.

-

Incubate B. megaterium for ~12-18 hours and K. vulgare for ~36 hours at 30°C with agitation.[9][10]

-

Inoculate the sterile fermentation medium with the seed cultures. The ratio of the two microorganisms is a critical parameter for optimization.

3. Fermenter Operation (Fed-Batch Strategy):

-

Initial Batch Phase: Begin fermentation with an initial L-sorbose concentration of ~50 g/L.[9]

-

Control Parameters:

-

Temperature: Implement a three-stage control strategy for optimal performance: 32°C for the first 16 hours (favors K. vulgare growth), decrease to 29°C for the next 14 hours (favors B. megaterium growth and sporulation), and finally increase to 35°C for the production phase (optimal for dehydrogenase activity).[9]

-

pH: Maintain pH between 6.7 and 7.0 using automated addition of NaOH solution.[9]

-

Dissolved Oxygen (DO): Maintain DO above 20% saturation through agitation and aeration control. This is critical as the oxidations are oxygen-dependent.

-

-

Feeding Phase: After the initial L-sorbose is partially consumed (e.g., after 16 hours), begin a continuous or semi-continuous feed of a concentrated L-sorbose solution (e.g., 30% w/v) to maintain the substrate concentration below inhibitory levels (e.g., < 55 g/L).[9] High concentrations of L-sorbose can be inhibitory.[9]

-

Monitoring: Regularly draw samples for analysis of biomass, L-sorbose, this compound, and 2-KGA concentrations.

Protocol: Analytical Quantification by HPLC

Accurate in-process monitoring is essential for control and optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous quantification of substrates and products.

1. Sample Preparation:

-

Withdraw a sample from the fermenter.

-

Immediately centrifuge the sample to pellet cells and other solids.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

For samples with high protein content (e.g., from cell lysis), precipitation with metaphosphoric acid or perchloric acid can stabilize the analytes and remove protein interference.[11]

2. HPLC System and Conditions:

-

Column: A dedicated ion-exchange column, such as an Aminex HPX-87H, is highly effective for separating organic acids and sugars.

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) is a common and robust choice.[12]

-

Flow Rate: Typically 0.5 - 0.7 mL/min.

-

Column Temperature: Maintained at a constant, elevated temperature (e.g., 60-65°C) to improve peak shape and resolution.[12]

-

Detection:

-

Refractive Index (RI) Detector: Suitable for detecting all carbohydrate components (sorbose, sorbosone).

-

UV Detector: Set at ~210 nm for the detection of 2-KGA and other organic acids. A dual-detector setup provides comprehensive data.

-

-

Quantification: Use external standards of high-purity L-sorbose, 2-KGA, and (if available) this compound to generate calibration curves for accurate concentration determination.

Downstream Processing: Isolating the Precursor

While this guide focuses on this compound, the ultimate goal of the industrial process is the recovery of 2-KGA. The principles for its purification can be adapted for the laboratory-scale isolation of this compound.

The general workflow involves several key stages:

-

Solid-Liquid Separation: The first step is to remove microbial cells and other solid matter from the fermentation broth, typically achieved through centrifugation or filtration.[13]

-

Decolorization and Initial Purification: The clarified broth can be treated with activated carbon to remove pigments and other impurities.[14]

-

Concentration & Crystallization: The purified solution is concentrated under vacuum. For 2-KGA, precipitation as a calcium salt by adding a calcium source, followed by acidification to remove the calcium as gypsum, is a common method.[4] A similar strategy of salt precipitation or solvent-antisolvent crystallization could be explored for this compound.

Conclusion and Future Outlook

This compound, though an intermediate, is the linchpin in the efficient biotechnological synthesis of Vitamin C. Mastery of its production is not merely an academic exercise but a critical determinant of industrial feasibility and profitability. The interplay between the producing organism (K. vulgare) and its helper (B. megaterium), the kinetic efficiencies of the sorbose and sorbosone dehydrogenases, and the precise control of fermentation parameters all converge on this single molecule.

Future advancements will likely focus on the development of robust, single-microorganism systems through metabolic engineering, bypassing the complexities of co-cultures. Enhancing the catalytic activity and stability of L-sorbose and this compound dehydrogenases through protein engineering remains a fertile ground for research.[2] Furthermore, the development of real-time, in-process analytical tools, such as electrochemical biosensors, could revolutionize process control, moving beyond discrete sampling to continuous monitoring and optimization.[15][16] By continuing to unravel the complexities surrounding this compound, the scientific community will pave the way for even more efficient, sustainable, and cost-effective production of the essential nutrient, Vitamin C.

References

-

Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. (2020). PMC. [Link]

-

Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility. (n.d.). PMC. [Link]

-

On-Line Monitoring of Vitamin C in Fruit Juice in Processing Plants by Electrochemical Sensor Based on PEDOT-Modified Electrodes: A Feasibility Study. (2025). MDPI. [Link]

-

Sorbosone, L- | C6H10O6. (n.d.). PubChem. [Link]

-

Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. (2023). MDPI. [Link]

-

Sporulation and spore stability of Bacillus megaterium enhance Ketogulonigenium vulgare propagation and 2-keto-L-gulonic acid biosynthesis. (2012). PubMed. [Link]

-

Quality Control in Fermentation Processes. (n.d.). Editverse. [Link]

-

L-Sorbose | C6H12O6. (n.d.). PubChem. [Link]

-

On-Line Monitoring of Vitamin C in Fruit Juice in Processing Plants by Electrochemical Sensor Based on PEDOT-Modified Electrodes: A Feasibility Study. (2025). PubMed. [Link]

-

Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (n.d.). Bioscience, Biotechnology, and Biochemistry. [Link]

-

The Chemistry of L-Sorbose. (2025). ResearchGate. [Link]

-

Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. (2023). Globe Thesis. [Link]

-

[2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review]. (2014). PubMed. [Link]

-

On-Line Monitoring of Vitamin C in Fruit Juice in Processing Plants by Electrochemical Sensor Based on PEDOT-Modified Electrodes: A Feasibility Study. (2025). ResearchGate. [Link]